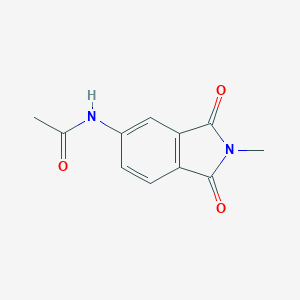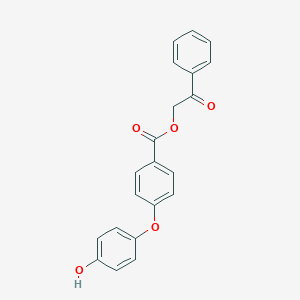
2-(2,4-Dichlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyrazine ring substituted with a 2,4-dichlorophenyl group and an oxoethyl ester group. Its unique structure imparts significant biological and chemical properties, making it a subject of interest in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate typically involves the reaction of 2,4-dichlorophenyl acetic acid with pyrazine-2-carboxylic acid under esterification conditions. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxoethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
2-(2,4-Dichlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Potential lead compound for the development of new anticancer and antimicrobial drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects through various mechanisms depending on its application:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific molecular pathways and enzymes.
Comparaison Avec Des Composés Similaires
- 2-(2,4-Dichlorophenyl)-2-oxoethyl pyrazine-2-carboxamide
- 2-(2,4-Dichlorophenyl)-2-oxoethyl pyrazine-2-carboxylic acid
Uniqueness: 2-(2,4-Dichlorophenyl)-2-oxoethyl 2-pyrazinecarboxylate stands out due to its ester functional group, which imparts unique reactivity and biological activity compared to its amide and acid counterparts .
Propriétés
Formule moléculaire |
C13H8Cl2N2O3 |
|---|---|
Poids moléculaire |
311.12 g/mol |
Nom IUPAC |
[2-(2,4-dichlorophenyl)-2-oxoethyl] pyrazine-2-carboxylate |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-8-1-2-9(10(15)5-8)12(18)7-20-13(19)11-6-16-3-4-17-11/h1-6H,7H2 |
Clé InChI |
TZNYTAFLMZPEQZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)COC(=O)C2=NC=CN=C2 |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C(=O)COC(=O)C2=NC=CN=C2 |
Solubilité |
46.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxo-2-phenylethyl 6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate](/img/structure/B340295.png)


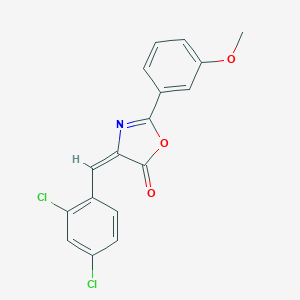
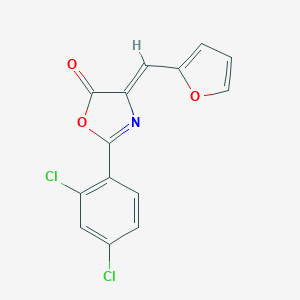
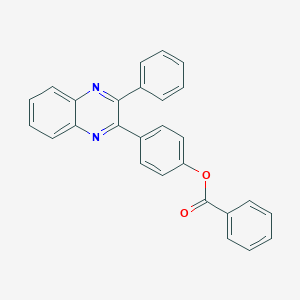
![4-[[(Z)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B340306.png)
![9-Methoxyacenaphtho[1,2-b]quinoxaline](/img/structure/B340307.png)

